molecular formula C9H11NO B1277280 4-Ethylbenzamide CAS No. 33695-58-8

4-Ethylbenzamide

Cat. No.: B1277280
CAS No.: 33695-58-8
M. Wt: 149.19 g/mol
InChI Key: YKFAFWKDOSYQIP-UHFFFAOYSA-N
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Description

4-Ethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide, where an ethyl group is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzoic acid with ammonia or an amine under acidic conditions to form the amide bond . Another method includes the reaction of 4-ethylbenzoyl chloride with ammonia or an amine in the presence of a base .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-ethylbenzonitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: 4-Ethylbenzoic acid.

    Reduction: 4-Ethylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-Ethylbenzamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness of 4-Ethylbenzamide: this compound is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other benzamide derivatives and useful in specific synthetic and industrial applications .

Properties

IUPAC Name

4-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFAFWKDOSYQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427267
Record name 4-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33695-58-8
Record name 4-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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